Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications.
Vorbereitungsmethoden
The synthesis of Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to biological pathways and mechanisms.
Medicine: Research involving this compound explores its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the substituents attached to the ring system.
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate: Another compound with a spirocyclic structure, differing in the position and type of substituents.
These comparisons highlight the unique structural features and potential applications of this compound.
Eigenschaften
Molekularformel |
C13H22O3 |
---|---|
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-4-13(11(14)15-5-2)12(16-13)8-6-10(3)7-9-12/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
PZCJHIDKOGTIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2(O1)CCC(CC2)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.